![molecular formula C11H6N2O2S2 B15168236 5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 648915-82-6](/img/structure/B15168236.png)
5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features both benzothiazole and thiazolidinedione moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization with thioamide or carbon dioxide . The reaction conditions often include heating the reactants in ethanol in the presence of a catalytic amount of aqueous sodium hydroxide or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
科学的研究の応用
5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
作用機序
The mechanism of action for 5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various biological pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Benzothiazole: A simpler structure that lacks the thiazolidinedione moiety but shares the benzothiazole ring.
Thiazolidinedione: Contains the thiazolidinedione moiety but lacks the benzothiazole ring.
Uniqueness
5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its combined structural features, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
特性
CAS番号 |
648915-82-6 |
|---|---|
分子式 |
C11H6N2O2S2 |
分子量 |
262.3 g/mol |
IUPAC名 |
5-(1,3-benzothiazol-6-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H6N2O2S2/c14-10-9(17-11(15)13-10)4-6-1-2-7-8(3-6)16-5-12-7/h1-5H,(H,13,14,15) |
InChIキー |
XIPKPAMFQCWQNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)SC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


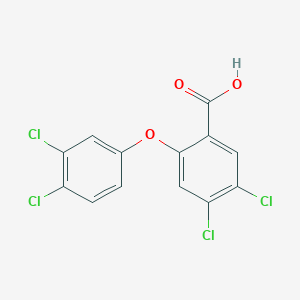
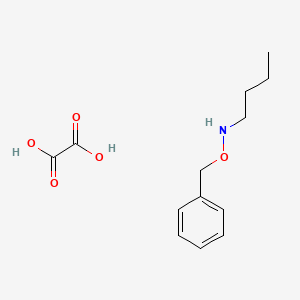
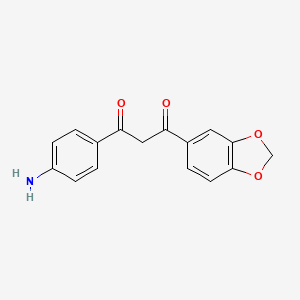

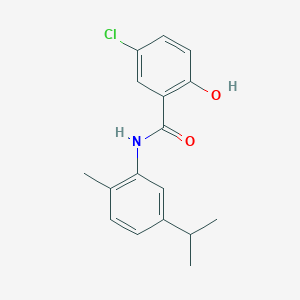
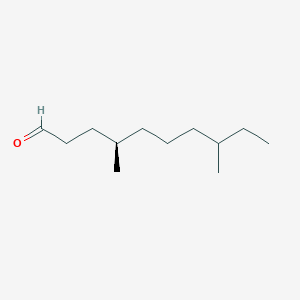

![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)
![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)
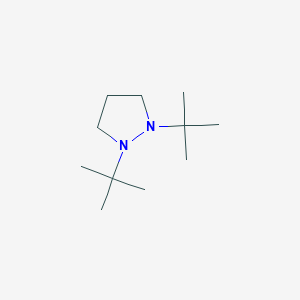
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
![1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B15168223.png)
![N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B15168225.png)
![5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine](/img/structure/B15168228.png)
